molecular formula C10H8ClFO2 B1660997 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 869970-64-9

1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No. B1660997
CAS RN: 869970-64-9
M. Wt: 214.62
InChI Key: REFBTNOOKKSXRG-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 869970-64-9 . It has a molecular weight of 214.62 .


Synthesis Analysis

While specific synthesis methods for “1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid” were not found, a related compound was synthesized from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via a multi-step nucleophilic substitution reaction and ester hydrolysis .


Molecular Structure Analysis

The IUPAC name for this compound is “1-(4-chloro-2-fluorophenyl)cyclopropanecarboxylic acid” and its InChI code is "1S/C10H8ClFO2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.62 . More specific physical and chemical properties were not found in the search results.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFBTNOOKKSXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727511
Record name 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid

CAS RN

869970-64-9
Record name 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
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1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
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1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
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1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
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1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid

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